molecular formula C8H11NO5S B8613781 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl-

2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl-

Cat. No.: B8613781
M. Wt: 233.24 g/mol
InChI Key: CMLMTPHQDNAMKO-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- is a derivative of thiazolidine, a five-membered heterocyclic compound containing both sulfur and nitrogen atomsIt is particularly noted for its stability and prolonged-release properties, making it a valuable candidate for various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- can be synthesized through the acetylation of 2-methylthiazolidine-2,4-dicarboxylic acid. The process involves the condensation of cysteine and ethyl pyruvate to form 2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester, which is then acetylated using acetyl chloride . The reaction conditions vary depending on the desired stereoisomer, with the use of excess acetyl chloride and an organic amine leading to trans-isomers, while an equivalent amount of acetyl chloride with an inorganic base retains the original configuration .

Industrial Production Methods: Industrial production methods for 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- typically involve large-scale synthesis using similar acetylation processes. The choice of reagents and conditions is optimized to ensure high yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the acetyl and carboxylic acid groups .

Common Reagents and Conditions: Common reagents used in the reactions of 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- include various derivatives with modified functional groups. These products are often used in further chemical synthesis and research applications .

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- involves its interaction with molecular targets and pathways related to melanin biosynthesis. It inhibits the formation of dopachrome, a key intermediate in melanin production, by degrading in melanocytes . This inhibition is achieved through the acetylation of cysteine derivatives, which suppresses the formation of brown-black eumelanin .

Properties

Molecular Formula

C8H11NO5S

Molecular Weight

233.24 g/mol

IUPAC Name

3-acetyl-2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid

InChI

InChI=1S/C8H11NO5S/c1-4(10)9-5(6(11)12)3-15-8(9,2)7(13)14/h5H,3H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

CMLMTPHQDNAMKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CSC1(C)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

By an operation similar to that in Synthetic Example 16 and using 2-methylthiazolidine-2,4-dicarboxylic acid synthesized from DL-cysteine by a method similar to that in Reference Example 1, N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid (cis form) was obtained as an amorphous substance (yield 44%).
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Synthesis routes and methods II

Procedure details

The crude product (10.19 g) of N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester, which was obtained by a method similar to that in Synthetic Example 13, was dissolved in ethanol (20 ml), and 4N NaOH was added thereto. The mixture was stirred under an argon atmosphere, and ethanol was added thereto to give a pale-yellow solid. The obtained solid was collected by filtration to give N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid 2Na salt (trans form) as crystals (9.09 g, about 72%).
[Compound]
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crude product
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10.19 g
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N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester
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20 mL
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Synthesis routes and methods III

Procedure details

By an operation similar to that in Synthetic Example 13 and using 2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester synthesized from DL-cysteine by a method similar to that in Reference Example 2, N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid (trans form) was obtained as a white solid (yield 70%).
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2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester
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Yield
70%

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